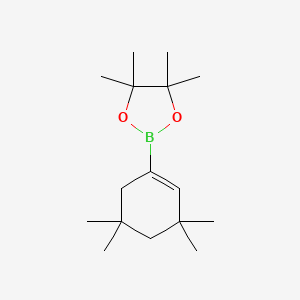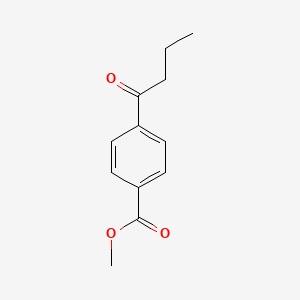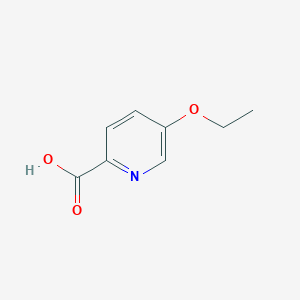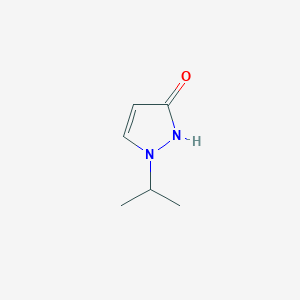![molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5](/img/structure/B1323033.png)
[3-(3-Isopropoxyphenyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Isopropoxyphenyl)propyl]amine is a versatile chemical compound used in various scientific studies. It has applications ranging from pharmaceutical research to material science, proving valuable in enhancing our understanding and advancing innovation.
Preparation Methods
The synthesis of [3-(3-Isopropoxyphenyl)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropoxybenzaldehyde and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
[3-(3-Isopropoxyphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(3-Isopropoxyphenyl)propyl]amine has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is valuable in the synthesis of advanced materials with unique properties.
Biological Studies: It is employed in studying biological processes and interactions at the molecular level.
Industrial Applications: The compound finds use in various industrial processes, including the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [3-(3-Isopropoxyphenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
[3-(3-Isopropoxyphenyl)propyl]amine can be compared with other similar compounds, such as:
[3-(3-Methoxyphenyl)propyl]amine: This compound has a similar structure but with a methoxy group instead of an isopropoxy group.
[3-(3-Ethoxyphenyl)propyl]amine: Similar to the target compound but with an ethoxy group.
[3-(3-Propoxyphenyl)propyl]amine: This compound has a propoxy group, differing slightly in its alkyl chain length.
The uniqueness of this compound lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGSBPBALQENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

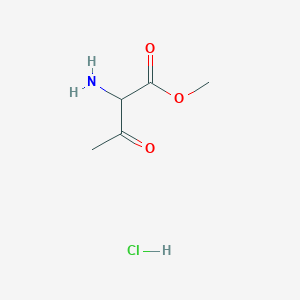


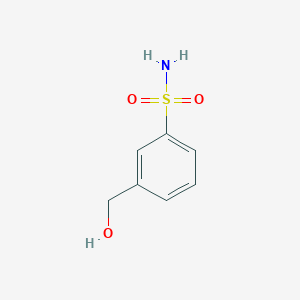
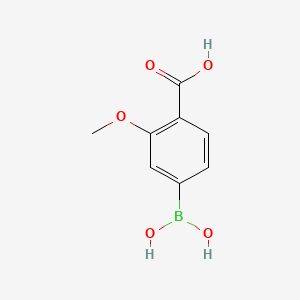
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1322969.png)
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)
